molecular formula C19H22ClNO4S2 B14608839 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate CAS No. 60896-37-9

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate

Katalognummer: B14608839
CAS-Nummer: 60896-37-9
Molekulargewicht: 428.0 g/mol
InChI-Schlüssel: FCTULFHFFDOFEU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate is a chemical compound that belongs to the class of organothianthrenium salts. These compounds are characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. The unique structural characteristics and chemical behaviors of organothianthrenium salts make them attractive precursors for various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .

Vorbereitungsmethoden

The synthesis of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate typically involves the reaction of thianthrene with cyclohexylmethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile. The resulting product is then treated with perchloric acid to form the perchlorate salt .

Industrial production methods for organothianthrenium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thianthrene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .

Wissenschaftliche Forschungsanwendungen

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. The compound’s molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved in its action include covalent modification of target molecules, leading to changes in their activity and function .

Eigenschaften

CAS-Nummer

60896-37-9

Molekularformel

C19H22ClNO4S2

Molekulargewicht

428.0 g/mol

IUPAC-Name

N-(cyclohexylmethyl)thianthren-5-ium-5-amine;perchlorate

InChI

InChI=1S/C19H22NS2.ClHO4/c1-2-8-15(9-3-1)14-20-22-18-12-6-4-10-16(18)21-17-11-5-7-13-19(17)22;2-1(3,4)5/h4-7,10-13,15,20H,1-3,8-9,14H2;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

FCTULFHFFDOFEU-UHFFFAOYSA-M

Kanonische SMILES

C1CCC(CC1)CN[S+]2C3=CC=CC=C3SC4=CC=CC=C42.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.